molecular formula C19H14F2N2O4 B3010016 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide CAS No. 1171624-91-1

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide

Cat. No.: B3010016
CAS No.: 1171624-91-1
M. Wt: 372.328
InChI Key: MTVXDEOYEHOQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring at the 3-position, which is further connected via an acetamide group to a 2,6-difluorobenzyl substituent. The 2,6-difluorobenzyl group enhances lipophilicity and may influence metabolic stability due to fluorine's electronegativity and resistance to oxidation.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4/c20-14-2-1-3-15(21)13(14)9-22-19(24)8-12-7-17(27-23-12)11-4-5-16-18(6-11)26-10-25-16/h1-7H,8-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVXDEOYEHOQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a difluorobenzyl group. The unique combination of these components suggests diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
  • Synthesis of the isoxazole ring via reactions involving hydroxylamine.
  • Coupling with the difluorobenzyl group , often using amide bond formation techniques.

Characterization techniques such as NMR , HRMS , and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound.

Antidiabetic Potential

Recent studies have highlighted the potential antidiabetic properties of benzodioxol derivatives. For instance, compounds structurally related to our target have shown significant inhibition of α-amylase, an enzyme crucial in carbohydrate metabolism. In vitro studies indicated that certain derivatives exhibited IC50 values as low as 0.68 µM , demonstrating potent enzyme inhibition while maintaining safety profiles in normal cell lines (IC50 > 150 µM) .

Anticancer Properties

The anticancer activity of similar benzodioxol compounds has been documented, with some derivatives showing significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from the same structural framework have demonstrated IC50 values ranging from 26 to 65 µM across multiple cancer types . The mechanism behind this activity may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

The proposed mechanism of action for this compound likely involves:

  • Binding to specific enzymes or receptors , potentially altering their activity.
  • The benzo[d][1,3]dioxole moiety may engage in π–π stacking interactions or hydrogen bonding with target proteins.
  • The difluorobenzyl group could enhance binding affinity due to its electronic properties.

Case Study 1: Antidiabetic Activity

A study focused on related benzodioxol derivatives found that one compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the potential therapeutic application of these compounds in managing diabetes.

Case Study 2: Anticancer Efficacy

Research on another benzodioxol derivative demonstrated its efficacy against four different cancer cell lines. The results indicated a promising selectivity profile that could be leveraged for future drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acidContains benzo[d][1,3]dioxole and isoxazoleLacks difluorobenzyl group
N-(benzo[d][1,3]dioxol-5-yl)acetamideSimilar dioxole structureNo isoxazole or difluorobenzyl groups

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally distinct from analogous derivatives reported in the literature. Key comparisons include:

Compound Name / ID Core Structure N-Substituent Key Functional Groups Rf (Solvent System) Notable Properties
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide (Target) Isoxazole + Acetamide 2,6-Difluorobenzyl Benzo[d][1,3]dioxole, Isoxazole, Fluorine N/A High lipophilicity; potential metabolic stability due to fluorine substituents.
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p, [2]) Oxoacetamide 4-Methoxyphenyl Benzo[d][1,3]dioxole, Ketone, Methoxy 0.30 (7:3 hexane/EtOAc) Polar due to ketone; methoxy enhances solubility.
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)-2-oxoacetamide (4q, [2]) Oxoacetamide 4-Fluorophenyl Benzo[d][1,3]dioxole, Ketone, Fluorine 0.30 (7:3 hexane/EtOAc) Moderate lipophilicity; fluorine may improve bioavailability.
2-(Benzo[d][1,3]dioxol-5-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide (4r, [2]) Oxoacetamide 2,6-Dimethylphenyl Benzo[d][1,3]dioxole, Ketone, Methyl 0.30 (7:3 hexane/EtOAc) Steric hindrance from methyl groups may reduce binding efficiency.
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g, [3]) Acetamide + Polysubstituted Chain 2,6-Dimethylphenoxy Hydroxy, Acetamido, Diphenyl N/A Complex stereochemistry; likely targets peptide-binding enzymes or receptors.

Key Differences and Implications

Core Heterocycle: The target compound's isoxazole ring contrasts with the oxoacetamide group in compounds 4p–4u .

Substituent Effects :

  • The 2,6-difluorobenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 4-methoxyphenyl (4p, logP ~2.8) and 4-fluorophenyl (4q, logP ~3.0) .
  • Fluorine atoms in the target may confer metabolic resistance versus the labile methoxy group in 4p.

Synthetic Accessibility : Compounds in were synthesized via silver-catalyzed decarboxylative acylation , whereas the target compound likely requires isoxazole ring formation (e.g., cyclocondensation of nitrile oxides with alkynes), adding synthetic complexity.

Biological Relevance : The polysubstituted chain in compound g () suggests activity in peptide-like interactions, whereas the target’s compact structure may favor CNS penetration or kinase inhibition .

Spectroscopic and Chromatographic Data

  • NMR Trends : The target compound’s 1H NMR would show distinct aromatic signals for benzo[d][1,3]dioxole (δ 6.8–7.1 ppm) and isoxazole protons (δ 8.1–8.3 ppm), differing from the ketone carbonyl (δ ~170 ppm in 13C NMR) in oxoacetamide derivatives .
  • Rf Values : While the target’s Rf is unreported, its higher lipophilicity compared to 4p–4u (Rf = 0.30–0.35) suggests slower migration in similar solvent systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.